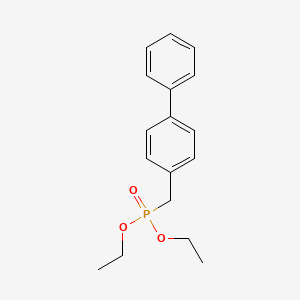

Diethyl (4-biphenylylmethyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl (4-biphenylylmethyl)phosphonate is a useful research compound. Its molecular formula is C17H21O3P and its molecular weight is 304.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Diethyl (4-biphenylylmethyl)phosphonate has been investigated for its potential as a pharmaceutical agent. Its role as a phosphonate ester allows it to participate in biochemical reactions that can lead to therapeutic developments.

Drug Delivery Systems

Recent studies have highlighted the use of phosphonates in drug delivery systems. For instance, formulations incorporating diethyl phosphonates can enhance the solubility and bioavailability of hydrophobic drugs, particularly in injectable formulations. This is crucial for drugs that exhibit poor water solubility, allowing for effective intravenous administration .

Anticancer Activity

Research indicates that phosphonates can exhibit anticancer properties by acting on specific molecular targets involved in cancer progression. This compound has been studied for its ability to inhibit enzymes that contribute to tumor growth and metastasis, potentially serving as a lead compound in the development of new anticancer therapies .

Biochemical Research Applications

The compound's structure allows it to be utilized in various biochemical studies, particularly in enzyme inhibition and substrate modeling.

Enzyme Inhibition Studies

Phosphonates are often used as transition state analogs in enzyme kinetics studies. This compound can mimic substrates or intermediates in enzymatic reactions, aiding researchers in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Molecular Imaging Probes

There is potential for this compound to be developed into fluorescent probes for molecular imaging. Its phosphonate group can be modified to enhance fluorescence properties, making it suitable for tracking biological processes at the cellular level .

Comparative Analysis of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug delivery systems | Enhanced solubility and bioavailability |

| Anticancer activity | Inhibition of tumor growth enzymes | |

| Biochemical Research | Enzyme inhibition studies | Understanding enzyme mechanisms |

| Molecular imaging probes | Tracking biological processes |

Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation through specific enzyme targeting . The results suggest its potential as a scaffold for developing novel anticancer agents.

Drug Formulation Development

Research conducted on injectable formulations highlighted the role of diethyl phosphonates in stabilizing hydrophobic drugs, showing improved patient outcomes through reduced side effects associated with traditional formulations . This application underscores the importance of phosphonates in modern pharmacology.

Análisis De Reacciones Químicas

Michaelis-Arbuzov Reaction

This method involves reacting biphenylylmethyl halides with triethyl phosphite under thermal conditions:

R-X+P(OEt)3→R-P(O)(OEt)2+EtX

Example :

-

Substrate : 4-Biphenylylmethyl bromide

-

Conditions : Solvent-free, 150–190°C, 2–4 hours

Hydrolysis Reactions

The phosphonate ester groups undergo hydrolysis under acidic or basic conditions to form phosphonic acids.

Acidic Hydrolysis

-

Conditions : 6–7 M HCl, 95°C

-

Mechanism : A<sub>Ac</sub>2 (bimolecular acid-catalyzed)

-

Outcome : Cleavage of P-O bonds yields 4-biphenylylmethylphosphonic acid .

Basic Hydrolysis

-

Conditions : NaOH (2 M), reflux

-

Rate : Second P-OC bond cleavage is rate-limiting (k<sub>2</sub> = 1.2 × 10⁻³ s⁻¹)

Halogenation and Functionalization

The biphenyl group participates in electrophilic substitution, while the phosphonate moiety enables further derivatization.

Radical Bromination

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : Acetic acid/HCl, 0°C

-

Product : Diethyl [(4-bromo-biphenylyl)methyl]phosphonate (61–64% yield)

Titanium-Mediated Halogen Exchange

-

Reagent : TiCl₄ or TiBr₄

-

Conditions : Diethyl ether, 25°C

-

Product : Diethyl [(4-chloro/bromo-biphenylyl)methyl]phosphonate

Catalytic Cross-Coupling Reactions

The phosphonate group facilitates palladium-catalyzed couplings for complex molecule synthesis.

Suzuki-Miyaura Coupling

-

Substrate : 4-Biphenylylmethylboronic acid

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

-

Application : Synthesis of bis-phosphonates for antimicrobial agents

Biological Activity and Derivatives

Diethyl (4-biphenylylmethyl)phosphonate derivatives exhibit enzyme inhibition and antiviral properties:

DPP-IV Inhibition

-

IC<sub>50</sub> : 0.8 µM (vs. 1.2 µM for Diphenyl Phosphonate)

Antiviral Derivatives

-

Modification : Pudovik reaction with 1,3,4-oxadiazole imines

Stability and Degradation

The compound degrades under strong oxidative conditions:

Key Research Findings

Propiedades

Número CAS |

30818-70-3 |

|---|---|

Fórmula molecular |

C17H21O3P |

Peso molecular |

304.32 g/mol |

Nombre IUPAC |

1-(diethoxyphosphorylmethyl)-4-phenylbenzene |

InChI |

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3 |

Clave InChI |

HWKCLILHNFWQFV-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |

SMILES canónico |

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.